molecular formula C12H17BFNO2 B581986 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER CAS No. 819057-45-9

4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER

Cat. No.: B581986
CAS No.: 819057-45-9
M. Wt: 237.081
InChI Key: FLMNWVXAEGUVNY-UHFFFAOYSA-N
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Description

4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER typically involves a two-step substitution reactionThe reaction conditions often include the use of solvents such as chloroform and ethyl acetate, and the reactions are carried out under controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. The compound is usually stored in refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent any unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound, while in substitution reactions, the product can vary based on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the boronic ester group in 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER makes it unique compared to other similar compounds. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .

Biological Activity

4-Amino-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a fluorine atom and a boronic acid pinacol ester group, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The boronic ester group can form reversible covalent bonds with serine or threonine residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways by interacting with transcription factors or DNA-binding proteins, potentially altering gene expression. This interaction can affect various cellular processes, including proliferation and apoptosis.
  • Fluorescent Probes : Due to its structural properties, this compound is used in the development of fluorescent probes for imaging applications in biological systems.

Cellular Effects

Research indicates that this compound can significantly impact cellular processes:

  • Metabolic Pathways : The compound may alter cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby affecting energy production and biosynthesis.
  • Gene Expression : By modulating transcription factor activity, this compound can influence the expression of genes associated with various physiological responses, including stress responses and cell cycle regulation.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable tool in medicinal chemistry:

  • Cancer Research : It has been utilized in boron neutron capture therapy (BNCT), where boron-containing compounds are selectively delivered to tumor cells to enhance the efficacy of radiation therapy.
  • Drug Development : The compound is being explored as a potential lead in the development of new therapeutic agents targeting specific diseases, particularly those involving dysregulated enzyme activity .

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of boronic acids, including derivatives like this compound:

StudyPurposeFindings
Combination therapy with bortezomibEvaluate efficacy in advanced lymphomasShowed enhanced apoptosis in resistant cell lines when combined with bortezomib .
Inhibition studies on proteasesAssess enzyme inhibition potentialDemonstrated significant inhibition of serine proteases, indicating potential therapeutic applications .
Development of fluorescent probesInvestigate imaging applicationsSuccessfully used as a probe for real-time imaging of cellular processes.

Properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMNWVXAEGUVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660651
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819057-45-9
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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